molecular formula C6H11NO B126829 3-Aminocyclohexanone CAS No. 149520-74-1

3-Aminocyclohexanone

Cat. No. B126829
M. Wt: 113.16 g/mol
InChI Key: ASBBDDWCPOFASB-UHFFFAOYSA-N
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Description

3-Aminocyclohexanone is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic and carbocyclic compounds. It is characterized by the presence of an amino group attached to a cyclohexanone ring. The compound's reactivity and functional group allow for its use in a wide range of chemical transformations, including cyclization reactions and the formation of complex molecular structures.

Synthesis Analysis

The synthesis of derivatives of 3-aminocyclohexanone has been explored through various methods. One approach involves the ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene, which facilitates the synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol with high diastereomeric excess . Another method includes the reaction of dibenzylidencyclohexanone with 6-amino-1,3-dimethyl uracil, leading to the formation of adducts through nucleophilic attack . Additionally, variations of the Blaise reaction have been employed to synthesize 3-amino enones and 1,3-diketones, which are important functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using various analytical techniques. For instance, the reaction products of dibenzylidencyclohexanone and 6-amino-1,3-dimethyl uracil were studied using 2D NMR and X-ray crystallography, revealing the formation of tricyclic and spiro compounds with specific conformations . The crystal structure of 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-cyclohex-1-ene has also been determined, providing insights into the intermolecular interactions and the distorted geometry of the cyclohexene ring .

Chemical Reactions Analysis

3-Aminocyclohexanone and its derivatives participate in a variety of chemical reactions. For example, solid-phase synthesis routes have been developed for the synthesis of 3-amino-3′-carboxy-tetrahydrocarbazoles, which involve derivatization of the amino and carboxy functionalities and Fischer indole cyclization . The compound has also been used to synthesize ligands for metal complexes, as demonstrated by the preparation of 5,6-O-Cyclohexylidene-1-amino-3-azahexane and its Co(II), Ni(II), and Cu(II) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminocyclohexanone derivatives are influenced by their molecular structure. For instance, the cyclohexene ring can adopt different conformations, such as the envelope conformation observed in the tricyclic skeleton of one of the adducts formed from dibenzylidencyclohexanone . The magnetic susceptibility, conductometry, and spectroscopic data (IR, UV-VIS, NMR) of the synthesized metal complexes provide further information on the properties of these compounds .

Scientific Research Applications

1. Organic Synthesis and Rearrangement Mechanisms

  • Base-Promoted Rearrangement : Nakai, Furukawa, and Ōae (1969) explored the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone, revealing insights into the Neber rearrangement mechanism (Nakai, Furukawa, & Ōae, 1969).
  • Intramolecular Tandem Isomerization-Mannich Reaction : Cao, Grée, and Grée (2011) demonstrated the synthesis of β-aminocyclohexanones through an intramolecular tandem isomerization-Mannich reaction, highlighting a novel method in organic synthesis (Cao, Grée, & Grée, 2011).

2. Photophysical and Photochemical Studies

  • Photochemical Transformations : Cantrell (1971) investigated the photochemical addition reactions of 3-aminocyclohexenones, contributing to the understanding of photophysical properties in organic compounds (Cantrell, 1971).

3. Peptide and Protein Chemistry

  • Impact on Peptide Structures : Hirata et al. (2015) studied diastereomeric six-membered ring α-amino acids and their effects on peptide helices, providing insights into the structural influence of aminocyclohexanone derivatives in biochemistry (Hirata et al., 2015).

4. Synthesis of Heterocyclic Compounds

  • Derivatives of Triaza-Indolizines : Cook, Gentles, and Tucker (2010) reported on the reactivity of 3-Amino-1,2,4-triazole with cyclohexanone derivatives, leading to the formation of triaza-indolizine compounds, important in the synthesis of heterocycles (Cook, Gentles, & Tucker, 2010).

5. Analytical and Materials Science Applications

  • Controlled Synthesis for Sensing Applications : Pandey and Pandey (2013) described the controlled synthesis of nickel-iron hexacyanoferrate nanosol using 3-aminopropyltrimethoxysilane and cyclohexanone, indicating its potential in sensing applications (Pandey & Pandey, 2013).

6. Biological and Medicinal Chemistry

  • Antimicrobial Compounds Synthesis : Ahmed (2007) explored the synthesis of heterocyclic compounds incorporating 3-amino-cyclohexanone derivatives, focusing on their potential as antibiotic and antibacterial agents (Ahmed, 2007).

properties

IUPAC Name

3-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBBDDWCPOFASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619179
Record name 3-Aminocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclohexanone

CAS RN

149520-74-1
Record name 3-Aminocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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